I(2)-Alanyl-L-proline
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Overview
Description
I(2)-Alanyl-L-proline is a dipeptide compound composed of the amino acids alanine and proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of I(2)-Alanyl-L-proline typically involves the coupling of alanine and proline through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often employing robust purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
I(2)-Alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds. Substitution reactions can introduce new functional groups, leading to a variety of modified peptides.
Scientific Research Applications
I(2)-Alanyl-L-proline has several scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Investigated for its role in protein-protein interactions and as a potential modulator of enzymatic activity.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of I(2)-Alanyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its action are often related to protein synthesis, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to I(2)-Alanyl-L-proline include other dipeptides such as Glycyl-L-proline, L-Alanyl-L-proline, and L-Valyl-L-proline. These compounds share structural similarities but differ in their amino acid composition, leading to variations in their chemical properties and biological activities.
Uniqueness
This compound is unique due to its specific combination of alanine and proline, which imparts distinct structural and functional characteristics. This uniqueness makes it a valuable compound for studying peptide interactions and developing novel therapeutic agents.
Properties
CAS No. |
61898-81-5 |
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Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(2S)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O3/c9-4-3-7(11)10-5-1-2-6(10)8(12)13/h6H,1-5,9H2,(H,12,13)/t6-/m0/s1 |
InChI Key |
FZWUTBBNGPSHBP-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCN)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CCN)C(=O)O |
Origin of Product |
United States |
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